Ethyl 2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetate Ethyl 2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetate
Brand Name: Vulcanchem
CAS No.: 59898-79-2
VCID: VC4680704
InChI: InChI=1S/C15H18N2O3S2/c1-3-20-11(18)8-21-15-16-13-12(14(19)17(15)2)9-6-4-5-7-10(9)22-13/h3-8H2,1-2H3
SMILES: CCOC(=O)CSC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1C
Molecular Formula: C15H18N2O3S2
Molecular Weight: 338.44

Ethyl 2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetate

CAS No.: 59898-79-2

VCID: VC4680704

Molecular Formula: C15H18N2O3S2

Molecular Weight: 338.44

* For research use only. Not for human or veterinary use.

Ethyl 2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetate - 59898-79-2

Description

Ethyl 2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetate is a complex organic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This compound belongs to the categories of thioesters and heterocyclic compounds. Its structure features a pyrimidine ring fused with a benzothiophene moiety, which is characteristic of many bioactive molecules.

Synthesis Methods

The synthesis of Ethyl 2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetate involves several key steps:

  • Starting Materials: The process begins with the preparation of appropriate sulfur-containing heterocycles.

    • These can be synthesized through various methods involving cyclization reactions or condensation processes.

    • The specific conditions (temperature, solvents) are crucial for optimizing yield and purity.

  • Reaction Conditions:

    • The reaction often requires specific catalysts or reagents to facilitate the formation of the desired bonds.

    • Solvent selection plays a critical role in controlling reaction rates and product stability.

Structural Features

The benzothiolo[2,3-d]pyrimidine core is pivotal for its biological activity due to its unique electronic properties and steric effects.

Potential Biological Activities

While the exact mechanism of action for Ethyl 2-([[3-methyl- 4- oxo- 5, 6, 7, 8-tetrahydro\text{tetrahydro}-benzothiolo[ ]][]][]$$$$\text{d}]pyrimidin\text{pyrimidin}- $$$$\text{y}l)sulfanyl$$)]acetate is not fully elucidated:

  • Enzyme Interactions: It may interact with enzymes by binding at specific sites on their active regions.

    • These interactions could modulate enzyme activity either by enhancing or inhibiting it depending on the nature of binding.

Solubility Data

SolventSolubility
WaterLow
EthanolModerate

These physical characteristics influence how easily compounds can be formulated into pharmaceutical products or handled during laboratory procedures.

CAS No. 59898-79-2
Product Name Ethyl 2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetate
Molecular Formula C15H18N2O3S2
Molecular Weight 338.44
IUPAC Name ethyl 2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetate
Standard InChI InChI=1S/C15H18N2O3S2/c1-3-20-11(18)8-21-15-16-13-12(14(19)17(15)2)9-6-4-5-7-10(9)22-13/h3-8H2,1-2H3
Standard InChIKey XSXISYKGDDTUGA-UHFFFAOYSA-N
SMILES CCOC(=O)CSC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1C
Solubility not available
PubChem Compound 914202
Last Modified Aug 17 2023

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